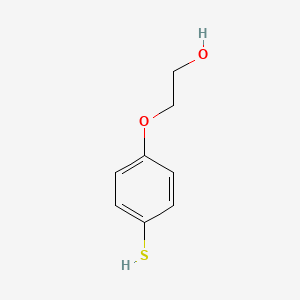

2-(4-Mercaptophenoxy)ethanol

Description

2-(4-Mercaptophenoxy)ethanol (CAS 762271-99-8) is an organosulfur compound with the molecular formula C₈H₁₀O₂S and a molecular weight of 182.23 g/mol . Structurally, it consists of an ethanol moiety linked via an ether bond to a para-substituted phenyl ring bearing a thiol (-SH) group. This compound is of interest in organic synthesis due to the reactivity of the mercapto group, which participates in nucleophilic reactions and disulfide bond formation.

Properties

Molecular Formula |

C8H10O2S |

|---|---|

Molecular Weight |

170.23 g/mol |

IUPAC Name |

2-(4-sulfanylphenoxy)ethanol |

InChI |

InChI=1S/C8H10O2S/c9-5-6-10-7-1-3-8(11)4-2-7/h1-4,9,11H,5-6H2 |

InChI Key |

MCBXLJCOMLRSQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCCO)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Mercaptophenoxy)ethanol typically involves the nucleophilic substitution reaction of 4-mercaptophenol with ethylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction proceeds as follows:

4-Mercaptophenol+Ethylene oxide→2-(4-Mercaptophenoxy)ethanol

Industrial Production Methods

Industrial production of 2-(4-Mercaptophenoxy)ethanol may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-Mercaptophenoxy)ethanol undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiols.

Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiols.

Substitution: Ethers, esters.

Scientific Research Applications

2-(4-Mercaptophenoxy)ethanol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.

Medicine: Investigated for its potential use in drug delivery systems and as an antioxidant.

Industry: Utilized in the production of polymers, resins, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 2-(4-Mercaptophenoxy)ethanol involves its interaction with molecular targets through its mercapto and hydroxyl groups. The mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

2-(4-Methoxyphenyl)ethanol (CAS 702-23-8)

- Molecular Formula : C₉H₁₂O₂

- Molecular Weight : 152.19 g/mol

- Substituent : Methoxy (-OCH₃) at the para position.

- Physical Properties: Boiling Point: 334–336°C Melting Point: 26–30°C Solubility: Soluble in DMSO and methanol .

- Applications : Used as a precursor in pharmaceuticals and fragrances due to its aromatic methoxy group .

- Key Difference: The methoxy group enhances solubility in non-polar solvents compared to the thiol-containing analog.

2-(4-Methylphenyl)ethanol (CAS 1989-62-2)

- Molecular Formula : C₉H₁₂O

- Molecular Weight : 136.19 g/mol

- Substituent : Methyl (-CH₃) at the para position.

- Physical Properties: No explicit melting/boiling points provided, but its simpler structure suggests lower molecular weight and higher volatility than 2-(4-mercaptophenoxy)ethanol .

- Applications : Employed in organic synthesis and as a building block for polymers .

- Key Difference : The methyl group lacks the polarity of mercapto or methoxy substituents, reducing reactivity in nucleophilic reactions.

2-(4-Methoxyphenoxy)ethanol (CAS 5394-57-0)

- Molecular Formula : C₉H₁₂O₃

- Molecular Weight : 168.19 g/mol

- Substituent: Methoxy-phenoxy group.

- Physical Properties: No explicit data, but the additional oxygen atom in the phenoxy group may increase polarity compared to phenyl ethanol derivatives .

- Key Difference : The ether linkage and methoxy group enhance stability but reduce nucleophilicity compared to the thiol analog.

2-(4-Chloro-2-methylphenoxy)ethanol (CAS 36220-29-8)

- Molecular Formula : C₉H₁₁ClO₂

- Molecular Weight : 186.64 g/mol

- Substituent: Chloro (-Cl) and methyl (-CH₃) groups on the phenoxy ring.

- Applications : Likely used in agrochemicals or surfactants due to halogenated aromatic systems .

- Key Difference : The electron-withdrawing chloro group increases acidity and reactivity in substitution reactions compared to mercapto derivatives.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.